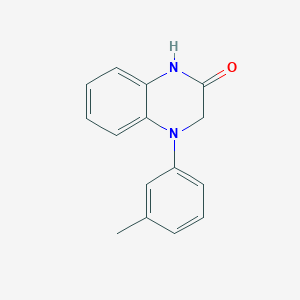

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one

Description

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name |

4-(3-methylphenyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-5-4-6-12(9-11)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEADXYYTIVQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1894460-53-7 | |

| Record name | 4-(3-methylphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one typically involves the condensation of o-phenylenediamine with 3-methylbenzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one can be scaled up using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired production scale, reaction kinetics, and safety considerations. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce 1,2-dihydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, a series of synthesized derivatives demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, highlighting their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In one study, it was found to exhibit significant antibacterial effects against various pathogens, including Salmonella typhi and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values recorded were notably lower than those of conventional antibiotics, suggesting a superior efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one has been studied for its anti-inflammatory properties. Research has demonstrated that it can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Biological Research

Enzyme Inhibition and Receptor Binding

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding mechanisms. Its ability to interact with specific molecular targets allows researchers to investigate its effects on cellular signaling pathways and metabolic processes .

Mechanism of Action

The mechanism of action involves binding to enzymes or receptors, which can either inhibit or activate biological pathways. This interaction can lead to significant changes in cell behavior, such as apoptosis in cancer cells or modulation of inflammatory responses .

Materials Science

Organic Semiconductors

Due to its unique electronic properties, 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is being explored for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to conduct electricity while maintaining stability makes it a candidate for innovative electronic applications .

Agricultural Applications

Agrochemicals

Quinoxaline derivatives are being investigated for their potential use as agrochemicals. The compound may serve as a base for developing herbicides and fungicides due to its biological activity against various plant pathogens .

Summary Table of Applications

Case Studies

- Anticancer Efficacy Study : A study conducted on various synthesized derivatives of the compound revealed significant anticancer activity against HCT-116 and MCF-7 cell lines. The findings suggest that structural modifications could enhance potency and selectivity for cancer treatment .

- Antimicrobial Activity Assessment : Another investigation highlighted the compound's effectiveness against multiple bacterial strains, showcasing its potential as a new class of antibiotics with lower resistance rates compared to traditional options .

- Anti-inflammatory Mechanism Exploration : Research focusing on the anti-inflammatory effects demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic implications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of biological activities.

2-Methylquinoxaline: A derivative with a methyl group at the 2-position, exhibiting similar but distinct biological properties.

3-Phenylquinoxaline: A derivative with a phenyl group at the 3-position, used in medicinal chemistry and materials science.

Uniqueness

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is unique due to the presence of the 3-methylphenyl group, which imparts distinct electronic and steric properties. This structural feature enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug discovery and development. Additionally, the compound’s versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

Biological Activity

4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoxaline family, which has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

The biological activity of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis.

- Receptor Modulation : It can act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling.

- DNA Intercalation : The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell cycle arrest and apoptosis.

Anticancer Activity

Research indicates that 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one exhibits notable anticancer properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines were reported at approximately 226 µg/mL and 242.52 µg/mL respectively .

- Mechanistic Insights : Studies suggest that the compound may function as a non-nucleoside reverse-transcriptase inhibitor (NNRTI) in HIV-1 infected patients, demonstrating potential in antiviral therapies while being well-tolerated .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with MIC values reported at 62.5 µg/mL and 78.12 µg/mL respectively .

- Case Studies : In a comparative study involving metal complexes of quinoxaline derivatives, 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one showed enhanced antibacterial activity compared to traditional antibiotics like cefixime and azithromycin .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one:

Case Studies

Several case studies highlight the application of this compound in various research contexts:

- Anticancer Trials : Clinical trials have evaluated the safety and efficacy of compounds similar to 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one in HIV-infected patients, demonstrating promising results in terms of tolerability and viral load reduction .

- Antimicrobial Efficacy : A study comparing quinoxaline derivatives found that those with structural similarities to 4-(3-Methylphenyl)-1,3-dihydroquinoxalin-2-one displayed superior antimicrobial activity against resistant strains such as MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.